Boc-Pyr-Oet

Description

Nomenclature and Chemical Identity in Research Contexts

Precise identification of chemical compounds is paramount in research to ensure clarity and reproducibility. Boc-Pyr-OEt is identified through a systematic IUPAC name and a variety of synonyms commonly used in scientific literature and chemical supply catalogs.

IUPAC Name: 1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate

The formal designation for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. nih.govnih.gov This name precisely describes its molecular structure, indicating the presence of a pyroglutamate (B8496135) core with a tert-butoxycarbonyl group attached to the nitrogen atom and an ethyl ester at the second carbon position, with the stereochemistry specified as (2S).

Synonyms and Common Research Aliases: this compound, N-Boc-L-pyroglutamic acid ethyl ester, (S)-Ethyl-N-Boc-pyroglutamate

In laboratory settings and publications, a number of synonyms and aliases are used for convenience. These include the common abbreviation this compound, as well as N-Boc-L-pyroglutamic acid ethyl ester and (S)-Ethyl-N-Boc-pyroglutamate. nih.govetwinternational.comruifuchemical.commedchemexpress.com A comprehensive list of these identifiers is useful for researchers searching for this compound in databases and supplier catalogs. nih.govruifuchemical.com

| Synonym/Alias |

|---|

| This compound nih.govruifuchemical.com |

| N-Boc-L-pyroglutamic acid ethyl ester nih.govruifuchemical.com |

| (S)-Ethyl-N-Boc-pyroglutamate nih.govruifuchemical.com |

| 1-Boc-L-Pyroglutamic acid ethyl ester nih.govetwinternational.com |

| Ethyl N-(tert-Butoxycarbonyl)-L-pyroglutamate ruifuchemical.com |

| (S)-N-alpha-t-Butyloxycarbonyl-pyroglutamic acid ethyl ester nih.govetwinternational.com |

| (S)-1-TERT-BUTYL 2-ETHYL 5-OXOPYRROLIDINE-1,2-DICARBOXYLATE nih.gov |

Related Boc-Protected Amino Acid Derivatives in Research

This compound belongs to a broad class of Boc-protected amino acid derivatives that are fundamental tools in organic synthesis. bzchemicals.com The Boc group is favored for its stability under a wide range of conditions and its straightforward removal using mild acids. organic-chemistry.orgnih.gov This allows for an orthogonal protection strategy in complex syntheses, such as solid-phase peptide synthesis (SPPS). bzchemicals.comorganic-chemistry.orgnih.gov Other key members of this family include:

Boc-L-leucine : This derivative is widely used in peptide synthesis to enhance the stability and solubility of the growing peptide chain. chemimpex.comchemimpex.com It also serves as a building block for bioactive compounds and as a chiral auxiliary in asymmetric synthesis. chemimpex.comsigmaaldrich.comchemicalbook.com

Boc-L-proline : The unique cyclic structure of proline imparts significant conformational constraints in peptides. Boc-L-proline is a critical reagent in synthesizing proline-containing peptides and in organocatalysis, particularly in asymmetric aldol (B89426) and Mannich reactions. researchgate.netnih.govresearchgate.net

Boc-glycine : As the simplest amino acid, glycine (B1666218) provides flexibility in a peptide backbone. Boc-glycine is a common intermediate in the synthesis of peptides and various pharmaceuticals. google.compeptide.comnih.gov

Boc-L-alanine : This is another fundamental building block used in peptide synthesis and for creating chiral molecules. nih.govsigmaaldrich.comnih.gov

| Related Compound | Key Research Application |

|---|---|

| Boc-L-leucine | Peptide synthesis, chiral auxiliary chemimpex.comchemimpex.comsigmaaldrich.com |

| Boc-L-proline | Peptide synthesis, asymmetric organocatalysis researchgate.netnih.gov |

| Boc-glycine | Peptide synthesis intermediate google.compeptide.com |

| Boc-L-alanine | Peptide synthesis, chiral synthesis nih.govsigmaaldrich.com |

Research Significance and Contextual Relevance

The utility of this compound extends beyond simple peptide construction, finding specific and important applications due to its unique structural features.

Role as a Chiral Source in Organic Synthesis

Chirality is a critical aspect of molecular recognition and biological activity. This compound is a valuable chiral starting material in asymmetric synthesis. researchgate.netacs.org The inherent (S)-configuration, derived from L-pyroglutamic acid, provides a reliable stereocenter for the synthesis of enantiomerically pure compounds. google.com Its five-membered lactam ring introduces conformational constraints that are highly desirable when designing bioactive molecules with a specific three-dimensional orientation. etwinternational.com This rigidity helps to lock the molecule into a desired conformation, which can be crucial for its interaction with biological targets.

Importance in Pharmaceutical Intermediate Synthesis

The structural features of this compound make it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). etwinternational.comchemicalbook.com It serves as a key raw material for a variety of complex molecules. etwinternational.com For instance, research has shown its application in the synthesis of compounds such as the antiviral drug Velpatasvir and the beta-lactamase inhibitor Avibactam. chemicalbook.com Furthermore, it has been utilized as an intermediate in the development of cholesteryl ester transfer protein (CETP) inhibitors. chemicalbook.com Its role as a protected derivative of pyroglutamic acid makes it a key component in the synthesis of HCV protease inhibitors and alkyl renin inhibitors. chemicalbook.com

Utility in Drug Discovery and Development Research

The chemical scaffold of pyrrolidine (B122466), a five-membered nitrogen-containing heterocycle, is a cornerstone in pharmaceutical sciences and drug design. nih.gov Its prevalence is underscored by its presence in numerous natural products, particularly alkaloids, and its incorporation into a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The utility of the pyrrolidine ring is partly due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space, a critical aspect in designing novel, biologically active compounds. nih.gov Pyrrolidine derivatives are recognized as vital building blocks for a wide array of therapeutic agents, including those with antiviral, antimicrobial, and anticancer properties. nih.govnih.govnih.gov

Within this context, this compound, a derivative of L-Pyroglutamic acid, serves as a crucial reagent and building block in the synthesis of potential therapeutic agents. medchemexpress.com Its primary role in drug discovery is as a protected amino acid, where the tert-butoxycarbonyl (Boc) group safeguards the amine, allowing for selective chemical modifications at other parts of the molecule. medchemexpress.comruifuchemical.com This function is fundamental in peptide synthesis and the creation of complex bioactive molecules. ruifuchemical.com

The pyroglutamic acid structure within this compound provides a constrained cyclic framework that is valuable for constructing molecules with specific conformations to interact with biological targets. Research has shown that derivatives of the Boc-pyrrolidine core are instrumental in synthesizing enzyme inhibitors. For example, a related methoxy (B1213986) ester, Boc-Pyr-OMe, was utilized in the synthesis of N-alkylated hydroxamic acids, which are investigated as inhibitors of histone deacetylase (HDAC) enzymes—a significant target in cancer therapy. dtu.dk

The versatility of Boc-protected pyrrolidine structures extends to the synthesis of complex molecules for research applications, such as Positron Emission Tomography (PET) radioligands. In one study, a Boc-protected ketone was a key intermediate in a multi-step synthesis to produce a radioligand for imaging P2X7 receptors, which are implicated in inflammatory processes. acs.org This highlights how such protected building blocks are essential for creating sophisticated tools for both diagnostics and drug development research. acs.org

The table below summarizes key properties of this compound and a related derivative, illustrating the foundational data used by researchers in synthetic planning.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance/Form |

|---|---|---|---|---|

| N-Boc-L-Pyroglutamic Acid Ethyl Ester (this compound) | 144978-12-1 | C12H19NO5 | 257.28 | White to Almost white powder to crystal tcichemicals.com |

| (R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | 72925-16-7 | C10H17NO4 | 215.25 | Solid echemi.com |

| 1-[(tert-Butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid | 1158751-03-1 | C12H21NO4 | 243.30 | Solid sigmaaldrich.com |

Detailed research findings demonstrate the application of the Boc-pyrrolidine scaffold in synthesizing targeted therapeutic agents. The strategic use of this building block allows for the systematic development of new chemical entities with potential biological activity.

| Research Area | Role of Boc-Pyrrolidine Scaffold | Example Application | Reference |

|---|---|---|---|

| Oncology | Intermediate for enzyme inhibitor synthesis | Synthesis of N-alkylated hydroxamic acids as potential histone deacetylase (HDAC) inhibitors. dtu.dk | dtu.dk |

| Peptide Chemistry | Protected amino acid for peptide synthesis | Used as a protecting group in the synthesis of peptides and other bioactive compounds. ruifuchemical.com | ruifuchemical.com |

| Medical Imaging | Precursor for PET radioligand synthesis | A Boc-protected ketone was used to synthesize a radioligand for imaging P2X7 receptors. acs.org | acs.org |

| General Drug Discovery | Chiral building block | The pyrrolidine ring is a common heterocyclic fragment in many approved drugs. nih.govnih.gov | nih.govnih.gov |

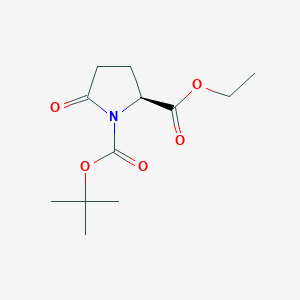

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWWGFSJHCFVOW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420126 | |

| Record name | boc-pyr-oet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144978-12-1 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144978-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-pyr-oet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Reaction Mechanisms

Stereoselective Synthesis and Chiral Control in Boc-Pyr-OEt Formation

The synthesis of this compound relies on established methods that ensure the preservation of chirality, originating from its precursor, L-pyroglutamic acid.

Synthesis from L-Pyroglutamic Acid

L-Pyroglutamic acid is the primary chiral starting material for the synthesis of this compound. The process typically involves esterification of the carboxylic acid group and protection of the secondary amine nitrogen. A common route involves the esterification of L-pyroglutamic acid with ethanol, often catalyzed by thionyl chloride or other acid catalysts, to yield ethyl L-pyroglutamate. This intermediate is then subjected to N-protection using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) to afford this compound. fengchengroup.comgoogle.com This method is favored for its simplicity, low cost, and suitability for large-scale production, yielding the product with high purity. google.com

Table 1: General Synthesis Pathway from L-Pyroglutamic Acid

| Step | Starting Material/Intermediate | Reagents/Conditions | Product |

| 1 | L-Pyroglutamic Acid | Methanol, Thionyl Chloride (catalyst) | Methyl L-pyroglutamate |

| 2 | Methyl L-pyroglutamate | Dichloromethane (B109758), DMAP (catalyst), Boc₂O (batches) | Boc-L-Pyroglutamic acid methyl ester |

| 1 (alternative) | L-Pyroglutamic Acid | Ethanol, Acid catalyst | Ethyl L-pyroglutamate |

| 2 (alternative) | Ethyl L-pyroglutamate | Boc₂O, DMAP (catalyst) | This compound |

Role of Protective Groups in Synthesis

The tert-butyloxycarbonyl (Boc) group is crucial in the synthesis of this compound. It serves to protect the nitrogen atom of the pyroglutamate (B8496135) ring, preventing it from participating in undesired side reactions during subsequent synthetic transformations or esterification. cymitquimica.comcapotchem.cngoogle.comnih.govdoi.org The Boc group is known for its stability under a variety of reaction conditions, including esterification, and its facile removal under mild acidic conditions, which is advantageous for further functionalization. cymitquimica.comdoi.org The selective protection of the amino group is a cornerstone of peptide synthesis and related organic chemistry, ensuring that reactions occur at the desired sites. cymitquimica.com

Enantiomeric and Diastereomeric Purity in Synthesis

Maintaining the stereochemical integrity of the starting L-pyroglutamic acid is paramount in the synthesis of this compound. Methods are employed to ensure high enantiomeric and diastereomeric purity. google.comdoi.org L-Pyroglutamic acid itself is a chiral pool starting material, meaning its inherent chirality is transferred to the product. researchgate.net Analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are used to assess the enantiomeric excess (ee) and diastereomeric ratio (dr) of the synthesized this compound. researchgate.netorgsyn.org The synthesis protocols are designed to minimize racemization, ensuring that the final product retains the desired (S)-configuration at the chiral center. google.comgoogle.com For instance, direct N-acylation of pyroglutamic acid esters can sometimes lead to racemization, necessitating careful control of reaction conditions. researchgate.net

Reaction Mechanisms and Pathways Involving this compound

This compound, as a functionalized amino acid derivative, can participate in various chemical reactions, including nucleophilic substitutions and radical-mediated transformations.

Nucleophilic Substitution Reactions (SN2)

The ester functionality of this compound can be a site for nucleophilic attack. For example, in the context of solid-phase synthesis, the ester linkage can be cleaved or modified through nucleophilic ring-opening reactions with various heteronucleophiles like alcohols, amines, and thiols, leading to the formation of glutamic acid derivatives. doi.org These reactions typically involve the displacement of an activated intermediate or the ester group itself. google.comdoi.org SN2 reactions are also relevant in the synthesis of more complex molecules where the ester or other parts of the molecule undergo substitution. google.comresearchgate.netjyu.fi

Radical Reactions and Intermediates

This compound and related pyroglutamic acid derivatives can be involved in radical reactions. For instance, radical additions to α-methylene-γ-lactams have been utilized for the synthesis of chiral pyroglutamic acid derivatives. beilstein-journals.orgbeilstein-journals.org These reactions often proceed via radical intermediates, which can be generated through various methods, including photoredox catalysis or the use of radical initiators. beilstein-journals.orgacs.org The stereoselectivity of these radical reactions is a key aspect, allowing for the formation of specific stereoisomers. beilstein-journals.orgbeilstein-journals.org For example, radical addition reactions can be employed to introduce substituents at specific positions of the pyroglutamate ring, often with controlled diastereoselectivity. beilstein-journals.orgbeilstein-journals.org

Addition Reactions to Carbon-Heteroatom Multiple Bonds

Research into the specific application of this compound in addition reactions to carbon-heteroatom multiple bonds is not extensively detailed in the provided sources. However, related pyrrolidine (B122466) derivatives and general synthetic strategies suggest potential areas of reactivity. One source mentions "this compound" in a context that references "Hetero-Michael Addition Reactions" medchemexpress.com. This indicates a potential for this compound or similar structures to participate in such reactions, which typically involve the conjugate addition of a nucleophile to an electron-deficient carbon-heteroatom double or triple bond (e.g., C=N, C=O, C=S). While specific reaction conditions, substrates, and outcomes for this compound in these types of additions are not elaborated upon, the mention suggests that its structural features might be amenable to nucleophilic attack or act as a nucleophile in such transformations, particularly in the synthesis of complex molecules like hydroxamic acids medchemexpress.com.

Mechanism of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its facile removal under specific conditions. For this compound, as with other Boc-protected amines, deprotection is typically achieved under mild acidic conditions medchemexpress.commedchemexpress.comcore.ac.ukechemi.commedchemexpress.com. The general mechanism involves the protonation of the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl carbocation. This carbocation then dissociates, yielding the free amine and carbon dioxide. Common reagents employed for Boc deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, such as dichloromethane (DCM) core.ac.uk. The specific research findings detailing the precise kinetic parameters or variations in the deprotection mechanism for this compound itself are not available in the reviewed literature.

Enzyme-Mediated Synthesis Applications

Enzyme-mediated synthesis, or biocatalysis, offers a green and often highly selective approach to chemical transformations. While specific examples of enzymes directly catalyzing reactions involving this compound are not detailed, the broader context of its production and application hints at the use of such methods. One company highlights its commitment to utilizing "biological, enzyme and water-phase green synthesis methods" in its production processes, suggesting that enzyme catalysis is employed for the large-scale production of various compounds, potentially including derivatives like this compound echemi.com. This approach is noted for its high quality, environmental friendliness, and suitability for producing complex molecules echemi.com. However, explicit details regarding specific enzymes, substrates, reaction conditions, yields, or enantioselectivities in the context of this compound's enzyme-mediated synthesis or transformation are not provided in the available search results.

Iii. Applications of Boc Pyr Oet in Complex Molecule Synthesis

Peptide Synthesis and Amino Acid Derivatization

Use as a Protecting Group in Peptide Synthesis

Boc-pyr-oet is a key component in peptide synthesis as its Boc group safeguards the amino terminus, preventing unwanted reactions during peptide coupling steps, which is critical for selectivity in many basic and nucleophilic conditions. It serves as a precursor in peptide synthesis. The data sources show that Boc protecting groups are often used.

Synthesis of Other Amino Acid Derivatives

Beyond its direct use in peptide synthesis, this compound is employed as a versatile chiral building block for the preparation of various other amino acid derivatives and complex molecules. Its pyroglutamate (B8496135) structure, combined with the Boc protection and ethyl ester functionality, makes it amenable to diverse synthetic transformations. It can be used to synthesize amide bonds from carboxylic acids, acting as an activating agent. Furthermore, it has been indicated as a precursor for synthesizing sulfoxides and piperidines, which can serve as ligands. The compound is also noted for its potential in synthesizing modified amino acids and as a stereoselective agent.

Pharmaceutical and Bioactive Compound Synthesis

Synthesis of HCV Protease Inhibitors

This compound is recognized as a pharmaceutical intermediate in the synthesis of various drugs, including those targeting Hepatitis C Virus (HCV). Specifically, it is mentioned as an intermediate in the synthesis of Velpatasvir, a potent pan-genotypic HCV NS5A inhibitor. The synthesis of Avibactam, a β-lactamase inhibitor that has shown utility in treating bacterial infections, also utilizes N-Boc-L-pyroglutamic acid ethyl ester as a raw material. The synthetic routes often involve multiple steps, including ring-opening, cyclization, deprotection, and functional group transformations, with this compound serving as a key starting material or intermediate. For instance, one route to Avibactam involves ring-opening of N-Boc-L-pyroglutamic acid ethyl ester, followed by Boc removal and further functionalization.

Synthesis of Alkyl Renin Inhibitors

The compound also finds application in the synthesis of alkyl renin inhibitors. Renin inhibitors are a class of drugs used to treat hypertension by blocking the renin-angiotensin-aldosterone system. While specific examples of alkyl renin inhibitors synthesized using this compound are not detailed in the provided search results, its role as a precursor in this therapeutic area is noted.

Applications in PROTAC Linker Synthesis

Based on the provided search results, N-Boc-L-pyroglutamic acid ethyl ester (this compound) itself does not appear to be directly utilized as a component in PROTAC linker synthesis. The literature frequently mentions related compounds, such as N-Boc-hydroxyproline derivatives (e.g., N-Boc-cis-4-hydroxy-L-proline methyl ester) and N-Boc-proline methyl ester, as building blocks or linkers in PROTAC design. These related compounds serve as alkyl chain-based linkers or are incorporated into PEG-based linkers. However, direct evidence for this compound's application in this specific area was not found in the provided search results.

Data Tables:

Table 1: Applications of this compound in Peptide Synthesis and Amino Acid Derivatization

| Application Area | Role of this compound |

| Peptide Synthesis and Derivatization | Protecting group for the amino terminus in peptide synthesis. |

| Amino Acid Derivative Synthesis | Chiral building block for preparing various amino acid derivatives. |

Table 2: Applications in Pharmaceutical and Bioactive Compound Synthesis

| Application Area | Compound(s) | Role of this compound |

| HCV Protease Inhibitor Synthesis | Velpatasvir, Avibactam | Intermediate and precursor in synthesis |

| Alkyl Renin Inhibitor Synthesis | Various | Intermediate and precursor in synthesis |

Formation of Spirocyclic Lactams

Research into the formation of spirocyclic lactams often involves intricate cyclization strategies and the use of specific cyclic precursors. Studies on spirocyclic oxindoles and related lactam structures have been reported researchgate.netacs.orgresearchgate.net. For instance, methodologies have been developed for the stereoselective synthesis of spirocyclic γ-lactams, sometimes involving isatin (B1672199) derivatives acs.org. However, direct applications or detailed research findings specifically detailing the use of this compound ((S)-Ethyl-N-Boc-pyroglutamate) in the formation of spirocyclic lactams were not identified in the provided search results. The synthesis of such scaffolds typically relies on precursors with functionalities amenable to intramolecular cyclization, often involving carbon-carbon or carbon-heteroatom bond formations at a quaternary center.

Synthesis of N-(aminocycloalkylene)amino Acid Derivatives

The synthesis of N-(aminocycloalkylene)amino acid derivatives involves constructing molecules where an amino acid moiety is linked to a cycloalkylene amine. Research in this area has utilized Boc-protected cyclic amines as key intermediates. For example, studies have described the synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters in nucleophilic substitution reactions with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines rsc.org. These methods yield derivatives such as methyl 2-[(N-Boc-amino)cycloaminyl]alkanoates with high enantiomeric purity rsc.org. While this research highlights the synthetic utility of Boc-protected cyclic amino acid structures, including pyrrolidine (B122466) and piperidine (B6355638) derivatives, in creating complex amino acid frameworks, direct applications of this compound ((S)-Ethyl-N-Boc-pyroglutamate) in this specific context were not explicitly detailed in the provided search results.

Heterocyclic Chemistry and Ring Systems

The pyroglutamate core of this compound, being a derivative of glutamic acid, presents opportunities for its incorporation into various heterocyclic systems.

Synthesis of Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental structures in medicinal chemistry and natural products nih.gov. General synthetic strategies for nitrogen heterocycles are diverse, including microwave-assisted methods and photocatalytic approaches researchgate.netchim.itbocsci.comchim.it. Some studies mention the use of Boc-protected dipeptides in microwave-assisted synthesis of nitrogen heterocycles researchgate.net. However, specific research detailing the direct application of this compound in the synthesis of nitrogen heterocycles was not found in the provided search results. In one instance, a study on photocatalytic synthesis of nitrogen heterocycles indicated that Boc protection was not effective for the desired transformation chim.it.

Derivatization Strategies for Pyridines and Pyrroles

The functionalization and derivatization of pyridine (B92270) and pyrrole (B145914) rings are crucial for accessing a wide array of biologically active molecules and synthetic intermediates researchgate.netscience.gov. Strategies for late-stage functionalization of pyridine-containing compounds, for example, sometimes employ Boc-protective groups researchgate.net. Pyrrole chemistry also encompasses various synthetic routes for creating substituted pyrroles and fused ring systems science.gov. However, the provided search results did not yield specific research detailing derivatization strategies for pyridines or pyrroles that directly involve this compound ((S)-Ethyl-N-Boc-pyroglutamate).

Formation of Pyrrolidine-Based Scaffolds

Pyrrolidine-based scaffolds are prevalent in asymmetric synthesis and are key components in many biologically active molecules researchgate.netresearchgate.netresearchgate.net. Synthetic methodologies exist for accessing pyrrolidine derivatives and related structures, often employing Boc-protected amino groups as versatile handles rsc.orgresearchgate.netorganic-chemistry.orgsigmaaldrich.com. For instance, the formation of pyrrolines from Boc-protected precursors has been described organic-chemistry.org. While these studies highlight the importance of Boc-protected cyclic amino acid derivatives in constructing pyrrolidine-based scaffolds, specific research detailing the use of this compound ((S)-Ethyl-N-Boc-pyroglutamate) in this capacity was not identified in the provided search results.

Data Tables: Due to the absence of specific research findings detailing the direct application of this compound in the synthesis of spirocyclic lactams, N-(aminocycloalkylene)amino acid derivatives, nitrogen heterocycles, derivatization of pyridines and pyrroles, or formation of pyrrolidine-based scaffolds within the provided search results, no data tables could be generated for these sections.

Iv. Advanced Analytical Techniques for Boc Pyr Oet and Derivatives in Research

Spectroscopic Characterization in Research

Spectroscopy is an indispensable tool for probing the molecular structure of Boc-Pyr-OEt. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic connectivity, mass, and functional groups.

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are routinely used to confirm its synthesis and structural integrity.

¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl ester, the pyroglutamate (B8496135) ring, and the tert-butoxycarbonyl (Boc) protecting group. The presence of rotamers due to the amide bond of the Boc group can sometimes lead to peak broadening or the appearance of multiple signals for a single proton, especially at lower temperatures rsc.org.

¹³C NMR offers complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for confirmation of the compound's complete carbon framework. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbons of the ester, lactam, and Boc group are typically observed in the downfield region of the spectrum (150-180 ppm).

While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atom within the pyroglutamate ring. This can be particularly useful for studying hydrogen bonding and other intermolecular interactions involving the amide group nih.gov.

Below is a table summarizing the predicted NMR chemical shifts for this compound.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc Group | ||

| -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (q) |

| -C (CH₃)₃ | ~80.0 (s) | |

| Boc C=O | ~154.5 (s) | |

| Ethyl Ester Group | ||

| -OCH₂CH₃ | ~1.2 (t, 3H) | ~14.0 (q) |

| -OCH₂CH₃ | ~4.2 (q, 2H) | ~61.0 (t) |

| Ester C=O | ~172.0 (s) | |

| Pyroglutamate Ring | ||

| α-CH | ~4.6 (dd, 1H) | ~58.0 (d) |

| β-CH₂ | ~2.1-2.4 (m, 2H) | ~25.0 (t) |

| γ-CH₂ | ~2.5-2.7 (m, 2H) | ~30.0 (t) |

| Lactam C=O | ~175.0 (s) |

Note: Predicted values are based on typical chemical shifts for these functional groups. Actual values may vary depending on the solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis nih.gov. The molecular weight of this compound is 257.28 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₂H₁₉NO₅, by providing a highly accurate mass measurement rsc.org.

The fragmentation pattern is highly dependent on the ionization technique used. In techniques like electrospray ionization (ESI), the molecular ion ([M+H]⁺ or [M+Na]⁺) is often observed. Under collision-induced dissociation (CID), Boc-protected compounds exhibit characteristic fragmentation patterns. A common pathway involves the loss of the tert-butyl group or the entire Boc protecting group. Key fragment ions observed can include:

Loss of isobutylene: [M - C₄H₈ + H]⁺

Loss of the tert-butyl cation: [M - C₄H₉]⁺

Loss of the entire Boc group: [M - C₅H₉O₂]⁺

| Fragment Ion | Description | Approximate m/z |

| [M+H]⁺ | Protonated molecule | 258.1 |

| [M+Na]⁺ | Sodiated molecule | 280.1 |

| [M - 56 + H]⁺ | Loss of isobutylene | 202.1 |

| [M - 100 + H]⁺ | Loss of Boc group (as CO₂ + isobutylene) | 158.1 |

| [C₄H₉]⁺ | tert-butyl cation | 57.1 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups and various C-H and C-O bonds. An FTIR spectrum for the related D-enantiomer is available and provides expected absorption regions nih.gov.

The key diagnostic peaks include:

C-H stretching: Aliphatic C-H stretches from the ethyl, pyroglutamate, and Boc groups typically appear just below 3000 cm⁻¹.

C=O stretching: This is the most prominent feature. Due to the presence of three distinct carbonyl groups (lactam, ester, and the urethane of the Boc group), a broad and strong absorption band is expected in the region of 1680-1780 cm⁻¹. The individual peaks may overlap, with the lactam carbonyl often appearing at a lower wavenumber (~1700 cm⁻¹) and the ester and urethane carbonyls at higher wavenumbers (~1740-1770 cm⁻¹).

C-O stretching: Strong bands corresponding to the C-O bonds of the ester and the Boc group are expected in the 1100-1300 cm⁻¹ region.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretch | 2850 - 2980 |

| C=O (ester) | Stretch | ~1740 |

| C=O (lactam) | Stretch | ~1700 |

| C=O (Boc-urethane) | Stretch | ~1770 |

| C-O (ester, Boc) | Stretch | 1100 - 1300 |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. Purity levels are often reported to be greater than 98% based on HPLC analysis medchemexpress.com. The most common mode used is reversed-phase (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for analyzing this compound or similar derivatives would involve a C18 column. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is typically achieved using a UV detector, as the carbonyl groups provide sufficient chromophores for detection at low wavelengths (around 210-225 nm).

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~215 nm |

| Column Temperature | 25 - 40 °C |

Standard Gas Chromatography (GC) is not suitable for the direct analysis of this compound due to its low volatility and thermal lability. However, when coupled with pyrolysis, GC-MS becomes a powerful tool for characterizing materials that are otherwise non-volatile eag.com. Pyrolysis-GC-MS (Py-GC-MS) involves thermally decomposing the sample at a high temperature in an inert atmosphere. The resulting smaller, volatile fragments (pyrolysates) are then separated by GC and identified by MS eag.com.

This technique provides a reproducible "fingerprint" or pyrogram of the original molecule. For derivatives of this compound, such as polymers incorporating the pyroglutamate structure, Py-GC-MS can be used to identify the constituent monomers and additives. The analysis of γ-glutamyl peptides, which can cyclize to form pyroglutamate derivatives under certain conditions, has been studied using GC-MS after appropriate derivatization mdpi.comnih.govresearchgate.net. While not a routine analysis for the compound itself, Py-GC-MS is a valuable research tool for understanding the thermal decomposition pathways and for the analysis of complex materials containing the pyroglutamate moiety.

Crystallographic Analysis for Structural Elucidation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering unparalleled insight into the molecular conformation and intermolecular interactions of this compound and its derivatives. Such detailed structural data are invaluable for understanding structure-activity relationships, validating synthetic products, and informing the design of new molecules with desired properties.

The crystallographic analysis of 1-(1,1-dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate, the systematic name for this compound, has been reported, providing a foundational understanding of its solid-state structure. nih.gov The data, available through the Cambridge Crystallographic Data Centre (CCDC), reveals the precise spatial orientation of the Boc-protecting group relative to the pyroglutamate core.

The following tables summarize the key crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Number | 924154 |

| Empirical Formula | C₁₂H₁₉NO₅ |

| Formula Weight | 257.28 |

| Temperature | 293 K |

| Wavelength | 1.54184 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.8921(3) Å |

| b | 12.3451(7) Å |

| c | 18.9954(10) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1381.19(13) ų |

| Z | 4 |

| Density (calculated) | 1.237 Mg/m³ |

Table 2: Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Length (Å) |

| O1 | C5 | 1.215(3) |

| O2 | C6 | 1.341(3) |

| O2 | C7 | 1.458(3) |

| O3 | C6 | 1.201(3) |

| O4 | C1 | 1.343(3) |

| O4 | C10 | 1.479(3) |

| O5 | C1 | 1.213(3) |

| N1 | C1 | 1.403(3) |

| N1 | C2 | 1.464(3) |

| N1 | C5 | 1.383(3) |

Table 3: Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C6 | O2 | C7 | 116.51(19) |

| C1 | O4 | C10 | 121.24(19) |

| C1 | N1 | C2 | 124.04(19) |

| C1 | N1 | C5 | 121.5(2) |

| C5 | N1 | C2 | 114.42(19) |

| O5 | C1 | O4 | 123.6(2) |

| O5 | C1 | N1 | 121.8(2) |

| O4 | C1 | N1 | 114.5(2) |

| C3 | C2 | N1 | 103.52(19) |

| C3 | C2 | C6 | 112.5(2) |

| N1 | C2 | C6 | 111.41(18) |

V. Mechanistic and Theoretical Studies of Boc Pyr Oet and Analogues

Reaction Kinetics and Thermodynamics

No specific research findings detailing the reaction kinetics or thermodynamic parameters for Boc-Pyr-OEt or its analogues were identified in the provided search results. Studies on reaction rates, activation energies, equilibrium constants, or enthalpy changes associated with reactions involving this compound are not available from the executed searches.

Investigation of Intermediates and Transition States

The investigation into reaction intermediates and transition states for this compound and its analogues was not covered by the information retrieved from the searches. Consequently, no data or findings regarding the identification, characterization, or energetic profiles of intermediates or transition states in reactions involving this compound are available.

Structure-Activity Relationship (SAR) Studies for Derivatives

The search results did not yield any specific Structure-Activity Relationship (SAR) studies for derivatives of this compound. Consequently, information on how structural modifications to this compound might influence its biological activity or chemical properties is not available.

Compound Names Mentioned:

| Common Name | Full Chemical Name | CAS Number |

| This compound | 1-Boc-D-Pyroglutamic acid ethyl ester | 144978-35-8 |

Vi. Emerging Research Areas and Future Directions

Role in Medicinal Chemistry and Drug Development Pipelines

Boc-pyr-oet serves as a crucial intermediate in the synthesis of several pharmacologically significant compounds. It has been identified as a key building block in the development of:

Hepatitis C (HCV) protease inhibitors : this compound is utilized in the synthesis pathways for compounds targeting the HCV protease chemicalbook.comchembk.comlookchem.com.

CETP inhibitors : Specifically, it is mentioned in the context of synthesizing CETP (Cholesteryl Ester Transfer Protein) inhibitors, such as MK-8262 chemicalbook.com.

Avibactam : This compound is an intermediate in the synthesis of Avibactam, a β-lactamase inhibitor chemicalbook.com.

Renin inhibitors : this compound is also employed in the synthesis of alkyl renin inhibitors chemicalbook.comchembk.comlookchem.com.

The compound's chiral nature and the presence of the Boc protecting group and ethyl ester functional group make it a versatile starting material for constructing complex molecular architectures relevant to drug discovery.

Advanced Materials Science Applications

Information regarding the direct application of this compound in advanced materials science is not prominently featured in the provided search results. Typically, amino acid derivatives can be incorporated into polymers or used as precursors for functional materials. Future research directions could explore the polymerization of this compound derivatives or their integration into peptide-based materials, biocompatible polymers, or chiral stationary phases for chromatography.

Green Chemistry Approaches in Synthesis

While specific green chemistry methodologies applied to this compound are not detailed, the broader chemical industry is increasingly focused on sustainable synthesis. Companies involved in the production of this compound, such as GIHI CHEMICALS CO., LIMITED, mention the adoption of biological, enzyme, and water-phase green synthesis methods for their products to ensure high quality and environmental friendliness echemi.com. This indicates a general trend towards greener production routes for pharmaceutical intermediates like this compound, aiming to reduce waste and improve process efficiency.

Compound List:

this compound (N-Boc-L-pyroglutamic acid ethyl ester)

Q & A

Q. How can the PEO framework (Population, Exposure, Outcome) structure observational studies on this compound’s environmental impact?

- Methodological Answer :

- P opulation: Model organisms (e.g., Daphnia magna) or soil microbial communities.

- E xposure: Concentration gradients and exposure durations.

- O utcome: Biomarkers (e.g., oxidative stress, reproductive rates).

Pair with metabolomics or proteomics to mechanistically link exposure and outcome .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.